molecular formula C10H6F2N4S B10933873 6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B10933873
M. Wt: 252.25 g/mol
InChI Key: SNNSTEWDSKENCJ-UHFFFAOYSA-N
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Description

6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest due to its unique structural features and diverse pharmacological activities. This compound is a hybrid molecule formed by the fusion of a triazole ring and a thiadiazine ring, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .

Scientific Research Applications

6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 2,4-difluorophenyl group enhances its binding affinity to target enzymes and receptors, making it a valuable compound in drug design and development .

Properties

Molecular Formula

C10H6F2N4S

Molecular Weight

252.25 g/mol

IUPAC Name

6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C10H6F2N4S/c11-6-1-2-7(8(12)3-6)9-4-17-10-14-13-5-16(10)15-9/h1-3,5H,4H2

InChI Key

SNNSTEWDSKENCJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C=NN=C2S1)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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